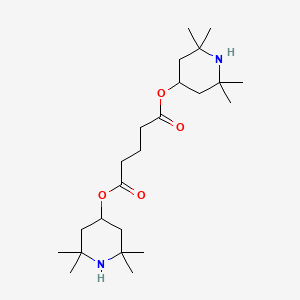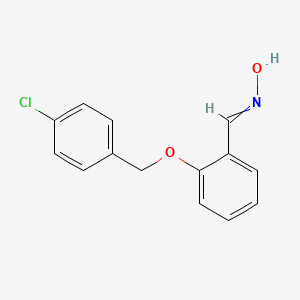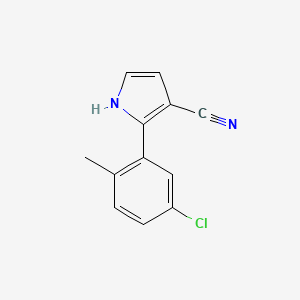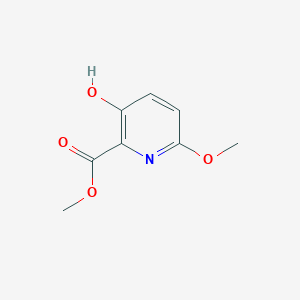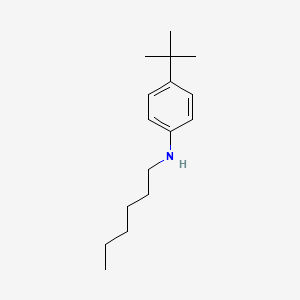
N-n-hexyl-4-tert-butylaniline
Overview
Description
N-n-hexyl-4-tert-butylaniline is an organic compound with the molecular formula C16H27N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a hexyl group, and a tert-butyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-n-hexyl-4-tert-butylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-tert-butylaniline with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-n-hexyl-4-tert-butylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to simpler aniline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Simpler aniline derivatives.
Substitution: Halogenated or nitrated products depending on the reagents used.
Scientific Research Applications
N-n-hexyl-4-tert-butylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-n-hexyl-4-tert-butylaniline involves its interaction with specific molecular targets. In biochemical assays, it may act as a ligand binding to proteins or enzymes, altering their activity. The tert-butyl and hexyl groups can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylaniline: Lacks the hexyl group, making it less hydrophobic.
N-Hexylaniline: Lacks the tert-butyl group, affecting its steric properties.
4-tert-Butyl-N-methylaniline: Has a methyl group instead of a hexyl group, influencing its chemical reactivity.
Uniqueness
N-n-hexyl-4-tert-butylaniline is unique due to the presence of both tert-butyl and hexyl groups, which confer distinct hydrophobic and steric properties. These characteristics make it a valuable compound in various chemical reactions and applications .
Properties
Molecular Formula |
C16H27N |
|---|---|
Molecular Weight |
233.39 g/mol |
IUPAC Name |
4-tert-butyl-N-hexylaniline |
InChI |
InChI=1S/C16H27N/c1-5-6-7-8-13-17-15-11-9-14(10-12-15)16(2,3)4/h9-12,17H,5-8,13H2,1-4H3 |
InChI Key |
MBMYLXXCEMVJJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(2-Fluoroethoxy)phenoxy]methyl]oxirane](/img/structure/B8333342.png)
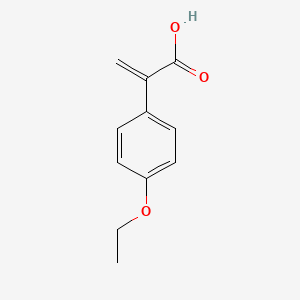


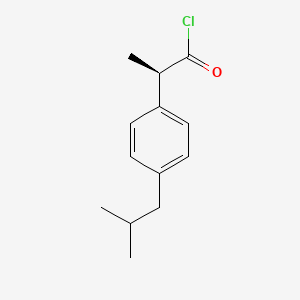
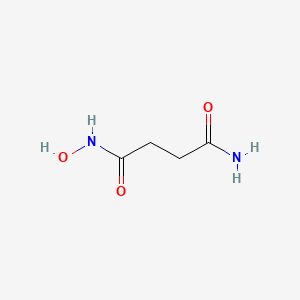

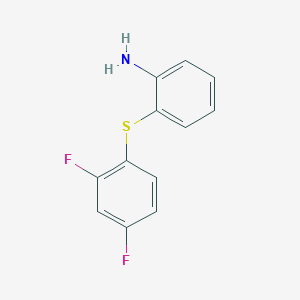
![N-[4-cyano-3-(trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B8333411.png)
